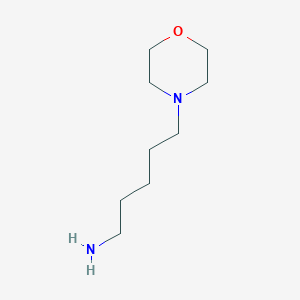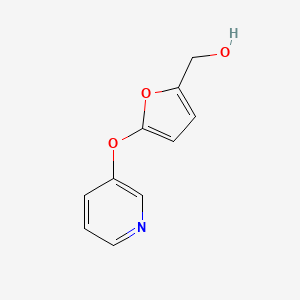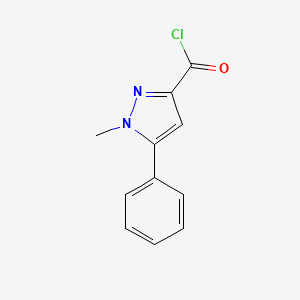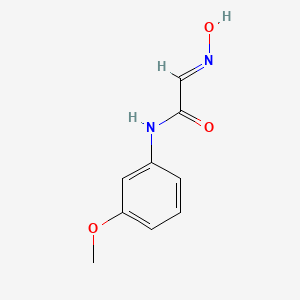
4-(Diphenylamino)benzonitrile
Overview
Description
4-(Diphenylamino)benzonitrile is an organic compound with the molecular formula C19H14N2. It is known for its unique structural properties, which include a diphenylamino group attached to a benzonitrile moiety. This compound is of significant interest in various fields of scientific research due to its versatile applications and unique chemical properties .
Mechanism of Action
Target of Action
The primary target of 4-(Diphenylamino)benzonitrile is the electron donor and acceptor in the photocatalytic process . The diphenylamino group acts as an electron donor, while the benzonitrile group acts as an electron acceptor .
Mode of Action
This compound operates as a donor-acceptor fluorophore . The diphenylamino group donates an electron, which is then accepted by the benzonitrile group . This electron transfer process is crucial for the compound’s photocatalytic activity .
Biochemical Pathways
The compound’s action primarily affects the redox pathways . Its excellent redox window, good chemical stability, and broad applicability make it a powerful and attractive non-metal organic photocatalyst .
Pharmacokinetics
Its chemical stability suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the facilitation of photocatalytic transformations . By acting as an electron donor and acceptor, this compound enables efficient redox reactions .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . Its photocatalytic activity requires light, and its chemical stability suggests that it can operate effectively across a range of temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Diphenylamino)benzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of diphenylamine with 4-cyanobenzonitrile in the presence of a catalyst such as [1,1’-bis(diphenylphosphino)ferrocene]nickel(II) chloride and isopropylmagnesium chloride lithium chloride in a solvent like 2-methyltetrahydrofuran and toluene. The reaction is typically carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(Diphenylamino)benzonitrile has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene (4DPAIPN): This compound shares a similar donor-acceptor structure and is used in photocatalytic applications.
Carbazole-based compounds: These compounds contain similar structural motifs and are used in photopolymerization and as dyes/photosensitizers.
Uniqueness
4-(Diphenylamino)benzonitrile is unique due to its specific combination of diphenylamino and benzonitrile groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring efficient electron transfer and redox processes .
Properties
IUPAC Name |
4-(N-phenylanilino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPDVKDTOHKZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431996 | |
| Record name | 4-(diphenylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20441-00-3 | |
| Record name | 4-(diphenylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
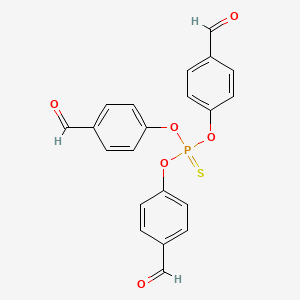
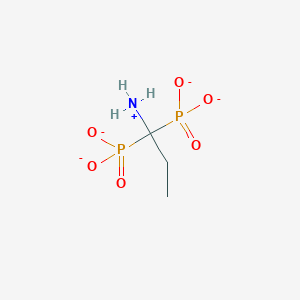
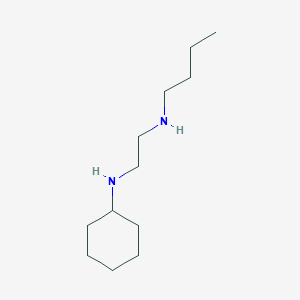
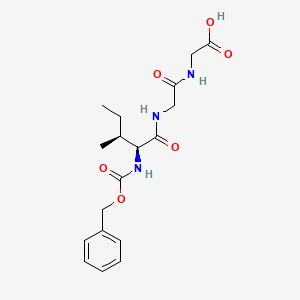

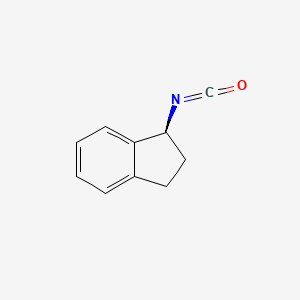

![N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine](/img/structure/B1609625.png)
